![molecular formula C9H18O2 B2675341 2-(4,4-Dimethyloxolan-2-yl)propan-1-ol CAS No. 2248285-81-4](/img/structure/B2675341.png)
2-(4,4-Dimethyloxolan-2-yl)propan-1-ol
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Overview
Description
2-(4,4-Dimethyloxolan-2-yl)propan-1-ol, also known as DMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a chiral molecule that belongs to the family of oxolanes and has a molecular formula of C8H16O2. DMPA has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments, have been extensively studied.
Mechanism Of Action
The mechanism of action of 2-(4,4-Dimethyloxolan-2-yl)propan-1-ol is not well understood, but it is believed to act as a chiral auxiliary in asymmetric synthesis, where it can control the stereochemistry of the reaction. 2-(4,4-Dimethyloxolan-2-yl)propan-1-ol has also been shown to have a high affinity for certain biological receptors, which may contribute to its biological activity.
Biochemical and Physiological Effects:
2-(4,4-Dimethyloxolan-2-yl)propan-1-ol has been shown to have several biochemical and physiological effects, including the ability to inhibit the growth of cancer cells, to act as an anti-inflammatory agent, and to reduce the severity of certain neurological disorders. 2-(4,4-Dimethyloxolan-2-yl)propan-1-ol has also been shown to have antioxidant properties, which may contribute to its protective effects against oxidative stress.
Advantages And Limitations For Lab Experiments
2-(4,4-Dimethyloxolan-2-yl)propan-1-ol has several advantages for lab experiments, including its ability to control the stereochemistry of reactions, its high affinity for certain biological receptors, and its antioxidant properties. However, 2-(4,4-Dimethyloxolan-2-yl)propan-1-ol has some limitations, including its potential toxicity and its limited solubility in certain solvents.
Future Directions
There are several future directions for research on 2-(4,4-Dimethyloxolan-2-yl)propan-1-ol, including the development of new synthesis methods to improve yield and purity, the investigation of its mechanism of action, and the exploration of its potential applications in medicine and other fields. Additionally, further studies are needed to evaluate the toxicity and safety of 2-(4,4-Dimethyloxolan-2-yl)propan-1-ol and to identify any potential side effects.
Synthesis Methods
2-(4,4-Dimethyloxolan-2-yl)propan-1-ol can be synthesized using different methods, including the reaction of 2-methylpropanal with ethylene oxide in the presence of a catalyst, the reaction of 2-methylpropanal with ethylene glycol in the presence of a catalyst, and the reaction of 2-methylpropanal with ethylene carbonate in the presence of a catalyst. These methods have been optimized to produce high yields of 2-(4,4-Dimethyloxolan-2-yl)propan-1-ol with high purity.
Scientific Research Applications
2-(4,4-Dimethyloxolan-2-yl)propan-1-ol has been used in various scientific research applications, including as a chiral auxiliary in asymmetric synthesis, as a solvent in organic reactions, and as a starting material in the synthesis of biologically active compounds. 2-(4,4-Dimethyloxolan-2-yl)propan-1-ol has also been used as a chiral selector in chromatography, as well as in the preparation of chiral stationary phases for high-performance liquid chromatography.
properties
IUPAC Name |
2-(4,4-dimethyloxolan-2-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-7(5-10)8-4-9(2,3)6-11-8/h7-8,10H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYFEBKQYGAFMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CC(CO1)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4-Dimethyloxolan-2-yl)propan-1-ol |
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